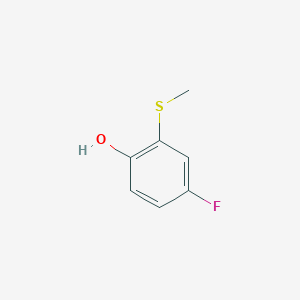

4-Fluoro-2-(methylthio)phenol

Description

BenchChem offers high-quality 4-Fluoro-2-(methylthio)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(methylthio)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEKFWUOYFSSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40526835 | |

| Record name | 4-Fluoro-2-(methylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40526835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90033-52-6 | |

| Record name | 4-Fluoro-2-(methylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40526835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-Fluoro-2-(methylthio)phenol

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-(methylthio)phenol

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Organosulfur Phenols

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and sulfur moieties into organic scaffolds is a cornerstone of molecular design. The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Similarly, the thioether group is a key functional group in numerous biologically active compounds and advanced materials.[1]

The compound 4-Fluoro-2-(methylthio)phenol presents a compelling molecular architecture, combining a fluorinated aromatic ring, a nucleophilic thioether, and a reactive phenolic hydroxyl group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of novel pharmaceuticals and functional materials. For instance, fluorinated phenols are used as building blocks for potent enzyme inhibitors and can improve the hepatocyte stability of certain drug candidates.[2]

This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 4-Fluoro-2-(methylthio)phenol, followed by a detailed analysis of its structural characterization. The methodologies presented are grounded in established chemical principles, and the rationale behind key experimental choices is elucidated to provide a deeper understanding for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to 4-Fluoro-2-(methylthio)phenol suggests disconnecting the methylthio group to reveal 4-fluoro-2-mercaptophenol as a key intermediate. This intermediate can, in turn, be derived from the commercially available starting material, 4-fluorophenol.

The primary challenge in this synthesis is the regioselective introduction of a sulfur functionality at the ortho position to the hydroxyl group of 4-fluorophenol. The hydroxyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by the fluorine atom, substitution is directed to the ortho position. A plausible forward synthesis, therefore, involves two main steps:

-

Ortho-Thiolation of 4-Fluorophenol: Introduction of a thiol group onto the 4-fluorophenol ring.

-

S-Methylation: Methylation of the resulting mercaptophenol to yield the final product.

This strategy is advantageous as it begins with a simple, readily available precursor and builds complexity in a controlled manner.

Caption: Retrosynthetic analysis of 4-Fluoro-2-(methylthio)phenol.

Detailed Experimental Protocols

Part A: Synthesis of 4-Fluoro-2-mercaptophenol

This procedure is adapted from a general method for the synthesis of 4-mercaptophenols, which involves reaction with sulfur monochloride followed by a reduction step.[3]

Step 1: Synthesis of the bis(5-fluoro-2-hydroxyphenyl)sulfide intermediate

-

In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-fluorophenol (11.2 g, 0.1 mol) in 200 mL of anhydrous methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sulfur monochloride (S₂Cl₂, 4.0 mL, 0.05 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C. The addition of sulfur monochloride to the phenol leads to the formation of a disulfide intermediate, which upon further reaction and rearrangement can form the thiobisphenol.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

The solvent is then removed under reduced pressure to yield the crude bis(5-fluoro-2-hydroxyphenyl)sulfide intermediate, which is used in the next step without further purification.

Step 2: Reduction to 4-Fluoro-2-mercaptophenol

-

To the flask containing the crude intermediate, add 150 mL of glacial acetic acid.

-

Carefully add zinc dust (19.6 g, 0.3 mol) portion-wise to the stirred mixture. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux. Zinc in an acidic medium is a classic and effective reducing agent for disulfides and related sulfur linkages to yield thiols.

-

After the addition of zinc is complete, heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 4-fluoro-2-mercaptophenol.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield the pure product.

Part B: Synthesis of 4-Fluoro-2-(methylthio)phenol

This step involves the S-methylation of the newly synthesized mercaptophenol. Methyl iodide is a common and effective methylating agent for thiols.

-

Dissolve 4-fluoro-2-mercaptophenol (7.2 g, 0.05 mol) in 150 mL of acetone in a 250 mL round-bottom flask.

-

Add anhydrous potassium carbonate (K₂CO₃, 10.4 g, 0.075 mol) to the solution. Potassium carbonate acts as a base to deprotonate the acidic thiol, forming a thiolate anion which is a potent nucleophile.

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I, 3.7 mL, 0.06 mol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, filter off the potassium carbonate.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude 4-Fluoro-2-(methylthio)phenol.

-

Purify the product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to obtain the final product as a pure substance.

Structural Characterization and Data Analysis

The identity and purity of the synthesized 4-Fluoro-2-(methylthio)phenol must be confirmed through a combination of spectroscopic methods.

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for 4-Fluoro-2-(methylthio)phenol in CDCl₃ are summarized below.

Table 1: Predicted NMR Spectroscopic Data

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity | Assignment |

| ¹H NMR | ~7.0-7.2 (m, 2H) | Aromatic protons |

| ~6.8-6.9 (m, 1H) | Aromatic proton | |

| ~5.0-6.0 (s, 1H) | Phenolic -OH | |

| ~2.4 (s, 3H) | -SCH₃ | |

| ¹³C NMR | ~155-160 (d, J ≈ 240 Hz) | C-F |

| ~150-155 (s) | C-OH | |

| ~115-125 (m) | Aromatic CH carbons | |

| ~110-115 (s) | C-S | |

| ~15-20 (q) | -SCH₃ |

Rationale for Predictions: The chemical shifts are estimated based on data for similar compounds such as 4-fluorophenol and 4-(methylthio)phenol.[4][5] The fluorine atom will cause splitting in the ¹³C NMR for the carbon it is attached to (large coupling constant) and adjacent carbons (smaller coupling constants).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 2: Predicted Mass Spectrometry Data

| Technique | m/z Value | Assignment |

| Electron Ionization (EI-MS) | ~158 | Molecular Ion [M]⁺ |

| ~143 | [M - CH₃]⁺ | |

| ~110 | [M - SCH₃ - F]⁺ or similar fragments |

Rationale for Predictions: The molecular weight of C₇H₇FOS is 158.19 g/mol . The fragmentation pattern is predicted based on the lability of the methyl group from the thioether and subsequent rearrangements.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 (sharp) | C-H stretch | Aromatic C-H |

| 2850-2960 (sharp) | C-H stretch | Aliphatic C-H (-SCH₃) |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1200-1250 | C-F stretch | Aryl-F |

| 1220-1260 | C-O stretch | Phenolic C-O |

| 650-750 | C-S stretch | Thioether C-S |

Rationale for Predictions: The predicted absorption bands are based on established correlation tables for IR spectroscopy and data from similar compounds.[8] The broadness of the O-H stretch is due to hydrogen bonding.

Conclusion

This technical guide has outlined a reliable and well-reasoned two-step synthesis for 4-Fluoro-2-(methylthio)phenol starting from 4-fluorophenol. The described protocol is based on established and scalable chemical transformations. Furthermore, a comprehensive characterization plan utilizing NMR, MS, and IR spectroscopy has been detailed to ensure the structural verification of the final product. The strategic combination of fluorine, a thioether, and a phenol in one molecule makes 4-Fluoro-2-(methylthio)phenol a valuable building block for future research in medicinal chemistry and materials science.

References

- Google Patents. EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols.

-

Newton, R., et al. (2016). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. European Journal of Medicinal Chemistry, 112, 20–32. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material. [Link]

-

Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]

-

Lanthier, G. F., Miller, J. M., & Oliver, A. J. (1973). Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. Canadian Journal of Chemistry, 51(12), 1945-1951. [Link]

-

ResearchGate. (a) Infrared spectrum of 2-fluoro thiophenol and (b) spectrum of the interaction between marmatite and 2-fluoro thiophenol. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Química Orgánica. IR Spectrum: Alcohols and Phenols. [Link]

Sources

- 1. 4-Fluoro-2-(methylthio)phenol | 90033-52-6 | Benchchem [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. 4-(Methylthio)phenol(1073-72-9) 1H NMR [m.chemicalbook.com]

- 6. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

4-Fluoro-2-(methylthio)phenol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and sulfur-containing moieties into organic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 4-Fluoro-2-(methylthio)phenol, a unique trifunctional molecule, embodies this principle by presenting a phenol, a thioether, and a fluorine atom within a single aromatic ring. This guide provides an in-depth technical overview of 4-Fluoro-2-(methylthio)phenol, its chemical identity, potential synthetic routes, prospective applications in drug discovery, and essential safety considerations. The strategic positioning of the electron-withdrawing fluorine atom and the electron-donating methylthio group on the phenol ring creates a nuanced electronic environment, making it an intriguing building block for the synthesis of novel bioactive compounds and functional materials.

Chemical Identity and Supplier Information

The fundamental identification of any chemical substance in research and commerce relies on its CAS (Chemical Abstracts Service) number.

CAS Number : 90033-52-6[1]

This unique identifier ensures the unambiguous identification of 4-Fluoro-2-(methylthio)phenol in literature, patents, and commercial catalogs.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-2-(methylthio)phenol is presented in the table below. Note: Some properties may be predicted due to limited publicly available experimental data.

| Property | Value | Source |

| Molecular Formula | C₇H₇FOS | PubChem |

| Molecular Weight | 158.19 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water is expected. | Inferred |

Commercial Availability

4-Fluoro-2-(methylthio)phenol is available from a number of specialized chemical suppliers. Researchers can procure this compound for research and development purposes from the following vendors:

| Supplier | Website |

| Benchchem | |

| Arctom | |

| ChemicalBook |

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Proposed Synthesis of 4-Fluoro-2-(methylthio)phenol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the methylthio group, suggesting a precursor that can be functionalized at the C-2 position of a 4-fluorophenol derivative.

Caption: Retrosynthetic analysis of 4-Fluoro-2-(methylthio)phenol.

Proposed Experimental Protocol

This protocol is a hypothetical procedure and should be optimized and validated under appropriate laboratory conditions.

Reaction Scheme:

Caption: Proposed synthesis of 4-Fluoro-2-(methylthio)phenol via directed ortho-metalation.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Ortho-lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. The formation of a dianion is expected. Stir the reaction mixture at this temperature for 2 hours.

-

Thiolation: To the reaction mixture, add dimethyl disulfide (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-fluoro-2-(methylthio)phenol.

Causality Behind Experimental Choices:

-

Directed Ortho-metalation: The hydroxyl group of the phenol directs the deprotonation to the ortho position, providing regioselective functionalization. The use of two equivalents of n-butyllithium is to deprotonate both the acidic phenolic proton and the ortho-aromatic proton.

-

Low Temperature: The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Electrophilic Quench: Dimethyl disulfide serves as an electrophilic source of the "SMe" group to react with the nucleophilic ortho-lithiated species.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in 4-Fluoro-2-(methylthio)phenol makes it a valuable scaffold for the development of novel therapeutic agents. The introduction of fluorine and a methylthio group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. Fluorine's high electronegativity can also modulate the pKa of nearby functional groups.

Significance of the Thioether Moiety

The methylthio group can participate in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions. It can also serve as a precursor for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, which can have distinct biological activities.

Potential Therapeutic Targets

Based on the structural motifs present in 4-Fluoro-2-(methylthio)phenol, it could serve as a key building block for the synthesis of inhibitors for a range of biological targets, including:

-

Kinases: The phenol moiety can act as a hydrogen bond donor, a common feature in many kinase inhibitors.

-

Nuclear Receptors: The overall lipophilicity and potential for specific interactions make it a candidate for targeting ligand-binding domains of nuclear receptors.

-

Enzymes: The thioether could interact with enzymatic active sites, and the fluorinated phenol ring can provide a stable core for further derivatization.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Fluoro-2-(methylthio)phenol is not widely available. Therefore, the following safety precautions are based on the known hazards of structurally related compounds such as 4-fluorophenol and various thiophenols. It is imperative to handle this compound with care in a well-ventilated fume hood.

Hazard Identification

-

Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH-approved respirator may be necessary.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Fluoro-2-(methylthio)phenol is a promising chemical entity with significant potential in the fields of drug discovery and materials science. Its unique trifunctional nature offers a versatile platform for the synthesis of complex molecules with tailored properties. While further research is needed to fully elucidate its reactivity and biological activity, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this intriguing building block. As with any novel chemical, all handling and experimental work should be conducted with the utmost care and adherence to safety protocols.

References

Sources

A Comprehensive Spectroscopic Guide to 4-Fluoro-2-(methylthio)phenol: An Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic signature of 4-Fluoro-2-(methylthio)phenol, a molecule of interest in medicinal chemistry and materials science.[1] The presence of a phenolic hydroxyl group, a thioether linkage, and a fluorine atom creates a unique electronic environment that is reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.[1] As a Senior Application Scientist, my objective is not merely to present data, but to construct a predictive and interpretive framework. This document is designed to be a self-validating system, where each piece of spectroscopic evidence logically supports the others to unequivocally confirm the molecular structure.

The protocols and interpretations herein are based on established principles of spectroscopy and data from analogous structures. This approach ensures that researchers can anticipate the spectral characteristics of this compound and use this guide as a benchmark for experimental verification.

Molecular Structure and Electronic Influence

Understanding the interplay of the substituents on the aromatic ring is fundamental to interpreting the spectroscopic data. The hydroxyl (-OH) group is a strong activating ortho-, para-director by resonance. The methylthio (-SCH₃) group is a moderately activating ortho-, para-director. The fluorine (-F) atom is deactivating by induction but is also an ortho-, para-director due to its resonance contribution. These competing electronic effects dictate the chemical environment of each proton and carbon atom.

Caption: Molecular structure of 4-Fluoro-2-(methylthio)phenol with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The predicted spectrum for 4-Fluoro-2-(methylthio)phenol in a standard solvent like CDCl₃ would show signals for three aromatic protons, one phenolic proton, and three methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -OH | 4.5 - 6.0 | broad singlet (s) | N/A | 1H |

| H-6 | ~7.0 | doublet (d) | J(H6-H5) ≈ 8-9 | 1H |

| H-5 | ~6.8 | doublet of doublets (dd) | J(H5-H6) ≈ 8-9, J(H5-F4) ≈ 4-5 | 1H |

| H-3 | ~6.9 | doublet of doublets (dd) | J(H3-F4) ≈ 9-10, J(H3-H5) ≈ 2-3 | 1H |

| -SCH₃ | ~2.4 | singlet (s) | N/A | 3H |

-

Phenolic Proton (-OH): The chemical shift of the phenolic proton can vary significantly depending on concentration and solvent due to hydrogen bonding.[2] It typically appears as a broad singlet that may not show coupling to other protons due to rapid chemical exchange.[3]

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region will be complex due to the varied electronic effects.

-

H-6: This proton is ortho to the activating -OH group and meta to the -SCH₃ and -F groups, leading to a relatively upfield shift. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the fluorine, resulting in a doublet of doublets due to coupling with both H-6 (ortho-coupling, ~8-9 Hz) and the fluorine at position 4 (meta-coupling, ~4-5 Hz).

-

H-3: This proton is ortho to the -SCH₃ group and the fluorine atom. It will appear as a doublet of doublets due to strong ortho-coupling with the fluorine (~9-10 Hz) and a smaller meta-coupling to H-5 (~2-3 Hz).

-

-

Methyl Protons (-SCH₃): The methyl group attached to the sulfur atom is expected to be a sharp singlet around 2.4 ppm, a typical region for such functional groups.[4]

-

Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-2-(methylthio)phenol in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire data over 16-32 scans to ensure a good signal-to-noise ratio.

-

Apply a relaxation delay of 2-5 seconds between scans.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the lack of symmetry, all seven carbon atoms in 4-Fluoro-2-(methylthio)phenol are expected to be chemically non-equivalent, resulting in seven distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-OH) | 150 - 155 | J(C1-F) ≈ 2-3 Hz (meta) |

| C-2 (C-S) | 125 - 130 | J(C2-F) ≈ 7-8 Hz (meta) |

| C-3 (C-H) | 115 - 120 | J(C3-F) ≈ 20-25 Hz (ortho) |

| C-4 (C-F) | 155 - 160 | J(C4-F) ≈ 240-250 Hz (ipso) |

| C-5 (C-H) | 118 - 123 | J(C5-F) ≈ 20-25 Hz (ortho) |

| C-6 (C-H) | 120 - 125 | J(C6-F) ≈ 7-8 Hz (meta) |

| -SCH₃ | 15 - 20 | N/A |

-

Aromatic Carbons: The chemical shifts of aromatic carbons typically range from 115-150 ppm.[6]

-

C-4 (ipso-Carbon): The carbon directly bonded to fluorine will show the largest chemical shift in the aromatic region and a very large one-bond coupling constant (¹JCF) of approximately 240-250 Hz.[7] This is a highly diagnostic feature.

-

C-1 (ipso-Carbon): The carbon bearing the hydroxyl group will be significantly deshielded, appearing around 150-155 ppm.[8]

-

C-3 and C-5: These carbons are ortho to the fluorine and will exhibit a large two-bond coupling constant (²JCF) of 20-25 Hz.

-

C-2 and C-6: These carbons are meta to the fluorine and will show a smaller three-bond coupling constant (³JCF) of 7-8 Hz.

-

-

Methyl Carbon (-SCH₃): The methyl carbon signal is expected in the aliphatic region, typically between 15-20 ppm.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence to produce a spectrum with singlets for each carbon (unless coupled to fluorine).

-

Set the spectral width to 0-220 ppm.

-

Acquire data over several hundred to a few thousand scans.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, using the TMS signal at 0.00 ppm for calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Rationale |

| O-H Stretch | 3200 - 3550 | Strong, Broad | Characteristic of a hydrogen-bonded phenolic hydroxyl group.[3][9] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Indicates the presence of C-H bonds on an aromatic ring.[9] |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium, Sharp | Corresponds to the C-H bonds of the methyl (-SCH₃) group.[10] |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong | Multiple sharp peaks are expected, confirming the aromatic ring.[2][9] |

| C-O Stretch | 1200 - 1260 | Strong | Typical for phenolic C-O bonds.[11] |

| C-F Stretch | 1100 - 1250 | Strong | A strong band confirming the presence of a carbon-fluorine bond. |

| C-H Out-of-Plane Bend | 800 - 900 | Strong | The pattern of these bends can give clues about the ring substitution pattern.[2] |

-

Sample Preparation: Place a small amount of the solid 4-Fluoro-2-(methylthio)phenol directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[5]

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and structural information based on its fragmentation pattern.[12]

-

Molecular Formula: C₇H₇FOS

-

Molecular Weight: 158.20 g/mol

-

Predicted Molecular Ion (M⁺•): m/z = 158

The fragmentation of 4-Fluoro-2-(methylthio)phenol is expected to be initiated by the loss of an electron from one of the heteroatoms (oxygen or sulfur).[13] Key fragmentation steps would likely involve the loss of stable neutral molecules or radicals.

Caption: Predicted EI-MS fragmentation pathway for 4-Fluoro-2-(methylthio)phenol.

-

m/z 158 (M⁺•): The molecular ion peak should be reasonably intense due to the stability of the aromatic ring.[14]

-

m/z 143 ([M-CH₃]⁺): A very common and expected fragmentation is the loss of a methyl radical (•CH₃) from the thioether group, resulting in a stable cation.[15] This is often a prominent peak.

-

m/z 111 ([M-CH₃-S]⁺): Subsequent loss of a sulfur atom from the m/z 143 fragment could lead to this ion.

-

m/z 83 ([M-CH₃-S-CO]⁺): Loss of carbon monoxide (CO) from the phenolic fragment at m/z 111 is a characteristic fragmentation pathway for phenols.[14]

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Method:

-

Column: Use a standard non-polar column (e.g., HP-5MS).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

-

MS Method:

-

Ionization: Use standard electron ionization at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400.

-

References

- Bellamy, L. J. (1956). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of the Chemical Society, 429.

-

Orchin, M., & Jaffe, H. H. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

Brown, D. (n.d.). Infrared spectrum of phenol. Doc Brown's Chemistry. Retrieved from [Link]

-

LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-(methylthio)phenol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material for [Journal Article]. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorothiophenol, S-(2-methylpropionyl)-. Retrieved from [Link]

- Ferreira da Silva, F., et al. (2020). Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol. Chemistry – An Asian Journal, 15(18).

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for [Journal Article]. Retrieved from [Link]

-

Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

- Gomaa, M. A. M. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 55(1).

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-(methylthio)phenol Structure. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-fluoro-2-(methylthio)phenol. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 90033-52-6 | 4-Fluoro-2-(methylthio)phenol. Retrieved from [Link]

- Thorat, B., et al. (2012). Synthesis and Fluorescence Study of Chlorine Substitution on Anils.

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. Retrieved from [Link]

-

Brown, D. (n.d.). 13C nmr spectrum of phenol. Doc Brown's Chemistry. Retrieved from [Link]

- Lanthier, G. F., et al. (1973). Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. Canadian Journal of Chemistry, 51(12).

- Shinde, S. A., & Shirodkar, S. G. (2014). Synthesis and Spectral Characterization of Lanthanide Complexes Derived from 2-[(4-Bromo-2,6-Dichloro-Phenylimino)-Methyl]-4,6-Diiodo-Phenol.

- Kumar, A., et al. (2017). Synthesis, characterization and biological studies on 4-bromo-2-{(z)-[(furan-2-ylmethyl) imino]methyl}phenol praseodymium complex.

-

LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Química Orgánica. Retrieved from [Link]

-

SWGDRUG.org. (2018). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. 4-Fluoro-2-(methylthio)phenol | 90033-52-6 | Benchchem [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-(Methylthio)phenol(1073-72-9) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. article.sapub.org [article.sapub.org]

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-Depth Technical Guide to the Crystal Structure of 4-Fluoro-2-(methylthio)phenol: A Predictive and Comparative Analysis for Drug Development Professionals

Foreword

In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function and utility. For researchers and drug development professionals, understanding the precise arrangement of atoms in a solid state can unlock insights into a compound's bioavailability, stability, and interaction with biological targets. This guide focuses on 4-Fluoro-2-(methylthio)phenol, a compound of interest due to the unique interplay of its functional groups: a hydroxyl group for hydrogen bonding, a fluorine atom that can modulate electronic properties and metabolic stability, and a methylthio group that influences conformation and lipophilicity.[1][2][3][4]

While a definitive, publicly available crystal structure for 4-Fluoro-2-(methylthio)phenol is not yet documented, this guide will provide a comprehensive, predictive analysis grounded in established crystallographic principles and comparative data from structurally related molecules.[5] We will explore the methodologies for determining such a structure, anticipate its key features, and discuss the profound implications of these structural insights for its application in research and development. This document serves as both a practical guide to the experimental workflow and a forward-looking analysis for scientists working with this and similar substituted phenols.

The Significance of Structural Elucidation in Drug Discovery

The solid-state structure of an active pharmaceutical ingredient (API) directly impacts its physicochemical properties.[6] Knowledge of the crystal structure is paramount for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug, each of which can have unique solubility and stability profiles.

-

Structure-Activity Relationship (SAR) Studies: Understanding how the conformation of a molecule in the solid state relates to its biological activity.

-

Rational Drug Design: Providing a basis for the design of new molecules with improved properties.[6]

-

Intellectual Property: Defining the novel solid forms of a compound.

The subject of this guide, 4-Fluoro-2-(methylthio)phenol, possesses functional groups that are frequently incorporated into pharmaceuticals to enhance their efficacy and pharmacokinetic properties. The strategic placement of a fluorine atom, for instance, is a common tactic in medicinal chemistry to improve metabolic stability and binding affinity.[2][4][7][8]

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure is a systematic process that begins with synthesis and culminates in a refined 3D model of the atomic arrangement. The following is a detailed protocol that would be employed for 4-Fluoro-2-(methylthio)phenol.

Synthesis and Purification

A plausible synthetic route to obtain high-purity 4-Fluoro-2-(methylthio)phenol is essential for the growth of single crystals. While various synthetic strategies exist for substituted phenols, a common approach could involve the electrophilic substitution of a fluorophenol precursor.

Purity is paramount. The presence of impurities can inhibit crystallization or lead to the growth of poorly ordered crystals, making X-ray diffraction analysis impossible. Therefore, the synthesized compound must be rigorously purified, typically by column chromatography followed by recrystallization. The purity should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Single Crystal Growth

The growth of a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol for Crystal Growth:

-

Solvent Screening: Dissolve a small amount of purified 4-Fluoro-2-(methylthio)phenol in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to identify a solvent in which the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: In a sealed container, place a vial containing a solution of the compound in a volatile solvent. In the same container, place a larger volume of a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

-

Cooling: Slowly cool a saturated solution of the compound. This method is effective if the solubility of the compound is highly dependent on temperature.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection Parameters:

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is standard for small molecules; Cu may be used for smaller crystals or to enhance anomalous scattering. |

| Temperature | 100 K | Reduces thermal motion of atoms, leading to higher quality diffraction data. |

| Detector | CCD or CMOS area detector | Allows for efficient collection of a large number of reflections. |

| Data Collection Strategy | A series of ω and φ scans | To ensure complete and redundant data are collected. |

Structure Solution and Refinement

The collected diffraction data (a series of reflection intensities) are then used to solve and refine the crystal structure.

Computational Workflow:

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The following Graphviz diagram illustrates the comprehensive workflow for crystal structure determination.

Anticipated Crystal Structure of 4-Fluoro-2-(methylthio)phenol: A Comparative Analysis

In the absence of a determined structure for 4-Fluoro-2-(methylthio)phenol, we can make informed predictions by analyzing the crystal structures of related compounds. For this purpose, we will consider the crystallographic data of 4-bromophenol as a reference, as detailed in a comparative crystallographic guide.[5]

Comparative Crystallographic Data

The following table presents the crystallographic data for 4-bromophenol and our predicted, hypothetical data for 4-Fluoro-2-(methylthio)phenol. The predictions for the target molecule are based on the expected influence of the fluoro and methylthio substituents on the crystal packing.

| Parameter | 4-Bromophenol[5] | 4-Fluoro-2-(methylthio)phenol (Predicted) |

| Chemical Formula | C₆H₅BrO | C₇H₇FOS |

| Molecular Weight | 173.01 | 158.19 |

| Crystal System | Orthorhombic | Monoclinic or Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁/c or P2₁2₁2₁ |

| a (Å) | 4.171(2) | ~ 6-8 |

| b (Å) | 10.334(5) | ~ 10-12 |

| c (Å) | 14.502(7) | ~ 12-15 |

| β (°) ** | 90 | ~ 90-105 |

| Volume (ų) ** | 625.3(5) | ~ 900-1200 |

| Z | 4 | 4 or 8 |

| Hydrogen Bonding | O-H···O | O-H···O, C-H···F, C-H···S |

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of 4-Fluoro-2-(methylthio)phenol will be dictated by a combination of strong and weak intermolecular interactions.

-

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and will likely form O-H···O hydrogen bonds with neighboring molecules, creating chains or networks.[5]

-

Halogen Bonding: The fluorine atom, while a weak halogen bond donor, can participate in C-H···F interactions, which can influence the overall crystal packing.

-

Sulfur Interactions: The methylthio group can engage in weak C-H···S hydrogen bonds and potentially S···S interactions, further stabilizing the crystal lattice.

-

π-π Stacking: The aromatic rings may participate in offset π-π stacking interactions.

The interplay of these interactions will determine the final crystal structure. The presence of the bulky methylthio group ortho to the hydroxyl group may introduce steric hindrance that influences the hydrogen bonding geometry compared to simpler phenols.

The following Graphviz diagram illustrates the predicted network of intermolecular interactions in the crystal lattice of 4-Fluoro-2-(methylthio)phenol.

Implications for Drug Development

The anticipated structural features of 4-Fluoro-2-(methylthio)phenol have direct implications for its potential as a drug candidate or a fragment in drug design.

-

Solubility and Dissolution Rate: The hydrogen bonding network will significantly influence the compound's solubility. A well-defined, strong hydrogen-bonded network might lead to lower solubility, which could impact oral bioavailability.

-

Stability and Polymorphism: The existence of multiple, energetically accessible packing arrangements (polymorphs) is possible. Each polymorph would require separate characterization as they can have different stabilities and therapeutic outcomes.

-

Target Binding: The conformation of the molecule in the solid state can provide insights into the low-energy conformations that may be relevant for binding to a biological target. The orientation of the fluoro and methylthio groups will be critical for designing molecules that fit into a specific binding pocket.

Conclusion

While the definitive crystal structure of 4-Fluoro-2-(methylthio)phenol remains to be experimentally determined, this guide provides a robust framework for its eventual elucidation and interpretation. By following the detailed experimental protocols and leveraging comparative analysis with known structures, researchers can gain valuable insights into the solid-state properties of this and related molecules. The predictive analysis presented here underscores the importance of a structure-guided approach in drug discovery and materials science, where a deep understanding of the molecular architecture is the foundation for innovation.

References

- Comparative Crystallographic Analysis of Substituted Phenols: A Guide for Researchers. Benchchem.

- 4-Fluoro-2-(methylthio)phenol | 90033-52-6. Benchchem.

- Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. MDPI.

- (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol. Sci-Hub.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.

- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.

- Application of Bioisosteres in Drug Design. SlideShare.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.

- Drug Modifications to Improve Stability. Chemistry LibreTexts.

Sources

- 1. 4-Fluoro-2-(methylthio)phenol | 90033-52-6 | Benchchem [benchchem.com]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. chem.libretexts.org [chem.libretexts.org]

Discovery and history of 4-Fluoro-2-(methylthio)phenol

An In-depth Technical Guide to 4-Fluoro-2-(methylthio)phenol: Synthesis, Properties, and Applications

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and sulfur moieties into organic scaffolds is a cornerstone of molecular design. The deliberate placement of these atoms can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding interactions. 4-Fluoro-2-(methylthio)phenol stands as a testament to this principle, embodying a versatile platform for the synthesis of complex chemical entities. While a singular, celebrated discovery of this specific intermediate is not prominently documented, its existence and utility are the culmination of decades of research in organofluorine and organosulfur chemistry. This guide provides a comprehensive technical overview of 4-Fluoro-2-(methylthio)phenol, from its synthesis to its potential applications, designed for the discerning researcher and drug development professional.

Contextual History and Scientific Significance

The history of 4-Fluoro-2-(methylthio)phenol is intrinsically linked to the broader narrative of fluorinated organic compounds in medicinal chemistry. The introduction of fluorine into drug candidates can dramatically alter their physical, chemical, and biological properties.[1] Fluorine's high electronegativity and small size can enhance the electrophilic character of molecules, potentially increasing their reactivity toward biological targets.[1] Similarly, the inclusion of a thioether linkage, as seen with the methylthio group, provides a crucial functional handle for further chemical modification and can influence the molecule's overall conformation and metabolic fate.[2]

The combination of a phenol, a fluorine atom, and a methylthio group in one molecule creates a trifunctional intermediate with significant potential in organic synthesis. The phenolic hydroxyl group can be a key interaction point with biological targets or a site for derivatization.[1] The fluorine atom at the 4-position influences the acidity of the phenol and provides a site for potential metabolic blocking, while the methylthio group at the 2-position offers a nucleophilic center and a site for oxidation or further functionalization. This unique combination of functional groups makes 4-Fluoro-2-(methylthio)phenol a valuable building block in the synthesis of novel therapeutic agents and functional materials.[2][3]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of 4-Fluoro-2-(methylthio)phenol is essential for its effective use in research and development.

Table 1: Physicochemical Properties of 4-Fluoro-2-(methylthio)phenol and Related Compounds

| Property | 4-Fluoro-2-(methylthio)phenol (Predicted/Inferred) | 4-Fluoro-2-methylphenol | 4-Fluorothiophenol[4] | 2-(Methylthio)phenol[2] |

| CAS Number | 90033-52-6[1] | 452-72-2 | 371-42-6 | 1073-29-6 |

| Molecular Formula | C₇H₇FOS | C₇H₇FO | C₆H₅FS | C₇H₈OS |

| Molecular Weight | 158.19 g/mol | 126.13 g/mol | 128.17 g/mol | 140.20 g/mol |

| Appearance | Likely a solid or oil | Solid | Liquid | Colorless to pale yellow liquid |

| Boiling Point | Not available | 87 °C/14 mmHg | 164-168 °C | High boiling point |

| Melting Point | Not available | 37-38 °C | 43-46 °C | Not available |

| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents | Soluble in Chloroform, Methanol | Soluble in organic solvents |

Spectroscopic Characterization

The structural features of 4-Fluoro-2-(methylthio)phenol give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylthio protons, and the phenolic proton. The aromatic region would likely display complex splitting patterns due to the fluorine-proton and proton-proton couplings. The methylthio group would appear as a singlet, and the phenolic proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the seven carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-donating hydroxyl and methylthio groups and the electron-withdrawing fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and methyl groups, C=C stretching bands for the aromatic ring, and a C-F stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group, the methylthio group, and other characteristic fragments of the aromatic ring.[5]

Synthesis and Methodologies

Diagram 1: Retrosynthetic Analysis of 4-Fluoro-2-(methylthio)phenol

Caption: Retrosynthetic pathways to 4-Fluoro-2-(methylthio)phenol.

Key Synthetic Approaches

-

Ortho-Thiolation of 4-Fluorophenol: This approach involves the direct introduction of a sulfur-containing group at the ortho-position to the hydroxyl group of 4-fluorophenol. This can be a challenging transformation due to the directing effects of the hydroxyl and fluoro groups.

-

Nucleophilic Aromatic Substitution: Starting from a di-substituted benzene, such as 2-bromo-4-fluorophenol, a nucleophilic substitution reaction with a methylthiolate source (e.g., sodium thiomethoxide) could be employed to introduce the methylthio group.

-

From Substituted Anilines: A multi-step synthesis could begin with a suitably substituted aniline. Diazotization followed by introduction of the thiol group and subsequent methylation is a plausible, albeit longer, route.

Experimental Protocol: A Generalized Synthesis of a Substituted Thiophenol

The following protocol is a generalized method for the synthesis of substituted thiophenols from phenols, adapted from the Newman-Kwart rearrangement, which involves the conversion of a phenol to a thiophenol.[6][7]

Step 1: Formation of the O-Aryl Dialkylthiocarbamate

-

To a solution of the starting phenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add N,N-dialkylthiocarbamoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-aryl dialkylthiocarbamate.

Step 2: Thermal Rearrangement to the S-Aryl Dialkylthiocarbamate

-

Heat the crude O-aryl dialkylthiocarbamate under an inert atmosphere (e.g., nitrogen or argon) at a high temperature (typically 200-300 °C).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature to obtain the crude S-aryl dialkylthiocarbamate.

Step 3: Hydrolysis to the Thiophenol

-

To a solution of the crude S-aryl dialkylthiocarbamate in a suitable solvent (e.g., ethanol or methanol), add a strong base such as sodium hydroxide or potassium hydroxide (excess).

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of ~2.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude thiophenol by column chromatography or distillation.

Diagram 2: Generalized Workflow for Thiophenol Synthesis via Newman-Kwart Rearrangement

Caption: Key stages in the synthesis of a substituted thiophenol.

Applications in Drug Discovery and Materials Science

4-Fluoro-2-(methylthio)phenol is a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]

-

Pharmaceutical Synthesis: The presence of the fluoro and methylthio groups makes this compound an attractive starting material for the synthesis of bioactive molecules. Fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles.[1] The thioether can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule and introduce new hydrogen bonding capabilities. 2-(Methylthio)phenol derivatives have been utilized as key intermediates in the synthesis of inhibitors for targets such as the Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ), which is implicated in autoimmune diseases.[2]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and sulfur can enhance the efficacy and selectivity of pesticides and herbicides.

-

Materials Science: Phenolic compounds are fundamental to the creation of functional materials. The specific substitution pattern of 4-Fluoro-2-(methylthio)phenol could be exploited in the synthesis of novel polymers or ligands for catalysis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoro-2-(methylthio)phenol.

-

Safety: It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent exposure to moisture and air.

Conclusion

4-Fluoro-2-(methylthio)phenol represents a confluence of key structural motifs that are highly sought after in modern chemical synthesis. While its own history may be unwritten, its utility is evident in the context of the ever-evolving fields of drug discovery and materials science. This guide has provided a technical framework for understanding its properties, synthesis, and potential applications. As researchers continue to push the boundaries of molecular design, versatile intermediates like 4-Fluoro-2-(methylthio)phenol will undoubtedly play a crucial role in the creation of the next generation of innovative molecules.

References

-

ResearchGate. (n.d.). Strategies for synthesis of substituted thiophenol. Retrieved from [Link]

- Newman, M. S., & Hetzel, F. W. (1971). THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses, 51, 139. doi: 10.15227/orgsyn.051.0139

- Google Patents. (n.d.). DE4420777A1 - Process for the preparation of 4-fluorothiophenol.

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-(methylthio)phenol. Retrieved from [Link]

-

PubMed. (2023). Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. Retrieved from [Link]

- Google Patents. (n.d.). NO132930C.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Why 4-Fluoro-2-methylphenol is a Key Intermediate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-fluoro-2-(methylthio)phenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

ACS Publications. (2022). Accessing the Thiol Toolbox: Synthesis and Structure–Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. Bioconjugate Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.

- Google Patents. (n.d.). US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.

- Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (n.d.). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Retrieved from [Link]

- Google Patents. (n.d.). US4754072A - Preparation of thiophenols from phenols.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(Methylthio)phenol: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

PubChem. (n.d.). 2-Fluoro-4-mercaptophenol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. Retrieved from [Link]

- Google Patents. (n.d.). EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols.

- Google Patents. (n.d.). US3781367A - Preparation of 4-mercaptophenols.

- Google Patents. (n.d.). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.

Sources

- 1. 4-Fluoro-2-(methylthio)phenol | 90033-52-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Fluorothiophenol CAS#: 371-42-6 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Ascendancy of Fluorinated Thiophenols: A Technical Guide to Their Transformative Research Applications

Foreword: The Fluorine Advantage in Thiol Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and biological sciences.[1][2] Among the vast arsenal of fluorinated building blocks, fluorinated thiophenols and their derivatives have carved out a significant niche, offering a unique confluence of properties that address long-standing challenges in drug discovery, materials science, and chemical biology. The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethylthio (SCF3) moiety, dramatically alters the physicochemical and biological characteristics of the parent molecule.[1][3][4][5] This guide provides a comprehensive exploration of the research applications of fluorinated thiophenols, delving into the fundamental principles that govern their utility and offering practical insights for their application in the laboratory.

The Unique Physicochemical Landscape of Fluorinated Thiophenols

The potency of fluorinated thiophenols in various applications stems from the intrinsic properties of the fluorine atom and its influence on the overall molecule.

-

Enhanced Lipophilicity : The trifluoromethylthio (SCF3) group, in particular, is highly lipophilic. This property can significantly improve a molecule's ability to permeate biological membranes, a critical factor in drug absorption and distribution.[1][3]

-

Metabolic Stability : Fluorine's high electronegativity and the strength of the carbon-fluorine bond can shield adjacent chemical bonds from enzymatic degradation.[1][6] This "metabolic blocking" effect can increase the in vivo half-life of drug candidates.[6]

-

Modulation of Electronic Properties : The strong electron-withdrawing nature of fluorine and fluorinated groups like SCF3 can profoundly influence a molecule's acidity, basicity, and reactivity.[1][6] This allows for the fine-tuning of a molecule's interaction with biological targets.

-

Conformational Control : The introduction of fluorine can alter the conformational preferences of a molecule, which can be leveraged to enhance binding affinity to a specific protein target.[2][6]

These properties are summarized in the table below:

| Property | Influence of Fluorination | Implication in Research |

| Lipophilicity | Increased | Enhanced membrane permeability of drug candidates.[1][3] |

| Metabolic Stability | Increased | Protection against enzymatic degradation, leading to longer drug half-life.[1][6] |

| Electronic Nature | Strongly Electron-Withdrawing | Modulation of pKa and receptor binding interactions.[1][6] |

| Conformation | Altered Molecular Shape | Improved target selectivity and binding affinity.[2][6] |

Synthetic Pathways to Fluorinated Thiophenols

Access to a diverse range of fluorinated thiophenols is crucial for their application in research. Several synthetic strategies have been developed to introduce fluorine and thiol functionalities onto aromatic rings.

A common method for the preparation of thiophenols from phenols involves a multi-step process. This process begins with the reaction of a phenol with thiophosgene to form an aryl chlorothionoformate. This intermediate then undergoes a halogen exchange reaction with an alkali metal fluoride to yield the corresponding fluorothionoformate. Subsequent heating rearranges this to the fluorothiolformate, which is then hydrolyzed to the desired thiophenol.[7]

Another approach involves the copper-catalyzed coupling of aryl iodides with a sulfur source. For instance, CuI-nanoparticles can catalyze the synthesis of thiophenols from aryl halides using sulfur powder, followed by a reduction step.[8]

The synthesis of trifluoromethylthiolated compounds has also seen significant advancements. Early methods utilized hazardous gaseous reagents like trifluoromethanesulfenyl chloride (CF3SCl).[5] More contemporary and safer methods involve electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions.[4]

Below is a generalized workflow for the synthesis of a thiophenol from a phenol derivative.

Caption: The impact of fluorinated thiophenols on drug development.

Role in Agrochemicals

In the agrochemical sector, the trifluoromethylthio group contributes to the potency and persistence of pesticides and herbicides. [1]Molecules containing this group often show enhanced biological activity against target pests and weeds, along with improved stability in various environmental conditions. [1]

Innovations in Polymer and Materials Science

Fluorinated thiophenols are at the forefront of developing advanced polymers and functional materials.

The Para-Fluoro-Thiol "Click" Reaction

A significant advancement in this area is the para-fluoro-thiol reaction (PFTR). This reaction is a type of nucleophilic aromatic substitution where the para-fluorine atom of a pentafluorophenyl (PFP) moiety is selectively substituted by a thiol. [9][10] The PFTR is considered a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. [9][11]It has been widely used for:

-

Polymer Synthesis : The step-growth polymerization of bifunctional monomers using PFTR allows for the creation of fluorinated polymers with tunable properties. [11]* Post-Polymerization Modification : PFTR is an excellent tool for modifying the side chains or end groups of existing polymers, enabling the introduction of new functionalities. [9] Experimental Protocol: A General Procedure for the Para-Fluoro-Thiol Reaction

-

Reactant Preparation : Dissolve the pentafluorophenyl-containing polymer or monomer and the desired thiol in a suitable aprotic solvent (e.g., DMF, THF).

-

Base Addition : Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K2CO3), to the reaction mixture to deprotonate the thiol. [9]3. Reaction : Stir the mixture at room temperature or slightly elevated temperatures. The reaction progress can be monitored by techniques such as 19F NMR spectroscopy, observing the disappearance of the signal corresponding to the para-fluorine. [9][12]4. Work-up and Purification : Once the reaction is complete, the polymer is typically precipitated in a non-solvent, filtered, and dried to yield the modified product.

Self-Assembled Monolayers (SAMs)

Fluorinated thiophenols, such as pentafluorothiophenol (PFTP), are used to form self-assembled monolayers on metal surfaces like silver and gold. [13]These SAMs can alter the surface properties, including:

-

Surface Energy : Perfluorination generally leads to surfaces with low surface energy, resulting in hydrophobic and oleophobic properties. [14]* Electronic Properties : The strong dipole moment of the C-F bonds in PFTP can significantly change the work function of the metal surface. [13]

Enabling Peptide Chemistry and Bioconjugation

The unique reactivity of fluorinated thiophenols has been harnessed for applications in peptide chemistry and the site-specific labeling of proteins.

Peptide Stapling and Macrocyclization

A novel peptide stapling method based on a fluorine-thiol displacement reaction has been developed. [15]This technique allows for the creation of macrocyclic peptides with enhanced helicity, proteolytic stability, and cell permeability, which are desirable properties for therapeutic peptides. [15][16]

Protein Labeling

Thiol-reactive probes are widely used for the specific labeling of cysteine residues in proteins. [17][18][19]While not exclusively focused on fluorinated thiophenols, the principles of thiol-ene and thiol-maleimide reactions are relevant. The high selectivity of the para-fluoro-thiol reaction also presents opportunities for the development of novel protein labeling strategies under specific conditions.

The workflow for peptide modification using the para-fluoro-thiol reaction is depicted below:

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]

- 8. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Comparison of a fluorinated aryl thiol self-assembled monolayer with its hydrogenated counterpart on polycrystalline Ag substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. communities.springernature.com [communities.springernature.com]

- 16. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An ultrafast turn-on thiol probe for protein labeling and bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

4-Fluoro-2-(methylthio)phenol derivatives and analogs

An In-Depth Technical Guide to 4-Fluoro-2-(methylthio)phenol Derivatives and Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-fluoro-2-(methylthio)phenol scaffold is a compelling starting point for medicinal chemistry and drug discovery programs. This guide provides a comprehensive technical overview of this molecular core, intended for researchers, scientists, and drug development professionals. We will dissect the strategic inclusion of its key functional groups—the phenol, the fluorine atom, and the methylthio moiety—and their collective impact on physicochemical and pharmacological properties. This document details robust synthetic strategies for the core structure and its subsequent derivatization, explores its potential biological activities through the lens of structure-activity relationships (SAR), and provides validated, step-by-step experimental protocols.

The Strategic Importance of the 4-Fluoro-2-(methylthio)phenol Core

In the landscape of modern drug design, the selection of a core scaffold is a critical decision that influences every subsequent step of discovery and development. The 4-fluoro-2-(methylthio)phenol structure is not a random assortment of atoms; it is a carefully orchestrated combination of functional groups, each contributing unique properties that can address common challenges in medicinal chemistry.

-

The Phenolic Hydroxyl Group: The phenol is a ubiquitous functional group in biologically active molecules, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for target engagement.[1][2] However, its presence is often a double-edged sword, as phenols are susceptible to phase II metabolism, primarily through glucuronidation and sulfation, leading to rapid clearance and poor oral bioavailability.[1][3] This inherent metabolic liability is a primary driver for the synthesis of derivatives and bioisosteric analogs, aiming to preserve binding interactions while improving the pharmacokinetic profile.[3][4]

-

The Influence of Fluorine: The strategic placement of a fluorine atom on an aromatic ring is a cornerstone of modern medicinal chemistry.[5] Its small size and high electronegativity can profoundly alter a molecule's properties. In the 4-position, the fluorine atom can:

-

Modulate Acidity: It lowers the pKa of the phenolic proton, influencing its ionization state at physiological pH.

-

Block Metabolism: It can block a potential site of oxidative metabolism on the aromatic ring, thereby increasing metabolic stability.[5]

-

Enhance Binding: Fluorine can participate in favorable electrostatic and multipolar interactions with protein targets, potentially increasing binding affinity.[5][6]

-